molecular formula C8H5BrN2O B2838940 4-bromo-1H-indazole-6-carbaldehyde CAS No. 1168721-41-2

4-bromo-1H-indazole-6-carbaldehyde

Cat. No.: B2838940
CAS No.: 1168721-41-2
M. Wt: 225.045
InChI Key: QSCOHIBTEKOLEX-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for 4-bromo-1H-indazole involves the use of 1-bromo-3-fluorobenzene as a raw material to first prepare 2-bromo-6-fluorobenzaldehyde, which is then cyclized to produce 4-bromo-1H-indazole .


Molecular Structure Analysis

The empirical formula of 4-bromo-1H-indazole is C8H5BrN2O and it has a molecular weight of 225.04 .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The empirical formula of 4-bromo-1H-indazole is C8H5BrN2O and it has a molecular weight of 225.04 .

Scientific Research Applications

Homocysteine Detection Probe Development

A fluorescence probe, designed for highly selective and sensitive homocysteine detection, showcases the potential of derivatives of bromoindazoles in biomedical applications. This probe, synthesized through Suzuki coupling, exhibits intramolecular charge transfer and aggregation-induced emission enhancement, enabling it to detect homocysteine with a low detection limit and high selectivity, even in the presence of other amino acids. Its cell permeability further allows for the study of homocysteine's effects in biological systems, demonstrating the compound's utility in creating sensitive diagnostic tools (Chu et al., 2019).

Marine Natural Product Synthesis

Research into bromoindoles from marine sources, such as the sponge Pseudosuberites hyalinus, has led to the isolation and structural elucidation of several 6-bromoindoles. These compounds, including known 6-bromoindole-3-carbaldehydes, have been synthesized and offer insights into the biodiversity of marine organisms and their chemical ecology. Such studies underline the importance of bromoindazoles in exploring natural product chemistry and potential pharmacophores (Rasmussen et al., 1993).

Organic Synthesis Methodology

The utility of bromoindazoles in organic synthesis is further highlighted by a copper-catalyzed, one-pot, three-component synthesis approach. This method facilitates the formation of C-N and N-N bonds, broadening the scope of substrates and functional groups that can be introduced into the indazole scaffold. Such methodologies are pivotal for the rapid synthesis of indazoles, showcasing the role of bromoindazoles in facilitating efficient synthetic routes (Kumar et al., 2011).

Catalysis and Material Science

In catalysis and material science, bromoindazoles serve as key intermediates. For instance, palladium-catalyzed synthesis methods utilizing bromoindazoles enable the formation of 1-aryl-1H-indazoles. These processes underscore the versatility of bromoindazoles in constructing complex molecular architectures, which are essential in the development of new materials and catalysts (Cho et al., 2004).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Properties

IUPAC Name

4-bromo-1H-indazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCOHIBTEKOLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the method of A52B, (4-bromo-1H-indazol-6-yl)methanol was oxidized with PDC to give the title compound as a beige solid (413 mg, 53%). MS ESI [M+H]+, calcd for [C8H5BrN2O+H]+ 225.0, 227.0; found m/z 224.9, 226.9.
Quantity
0 (± 1) mol
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Reaction Step One
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Yield
53%

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